2-Acetyl-4-chlorothiophene
Overview
Description
2-Acetyl-4-chlorothiophene is a useful research compound. Its molecular formula is C6H5ClOS and its molecular weight is 160.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Vibrational Analysis and Structural Characterization
2-Acetyl-5-chlorothiophene (ACT), a close relative of 2-Acetyl-4-chlorothiophene, has been extensively studied for its structural properties. Using FT-IR, Raman, and X-ray diffraction techniques, the molecular structure and vibrational frequencies of ACT were analyzed. These findings are significant for understanding the physical and chemical properties of similar thiophene derivatives (Kumar et al., 2014).
2. Synthesis of Heterocyclic Chalcone Analogues
2-Acetyl-5-chlorothiophene has been utilized in the synthesis of heterocyclic chalcone analogues. These compounds, synthesized through a reaction with benzaldehyde derivatives, demonstrated mild to good antioxidant activities in various in vitro models, indicating potential applications in pharmaceuticals and food industries (Kumar et al., 2013).
3. Palladium-Catalyzed Arylation
The palladium-catalyzed direct arylation of this compound and other halothiophene derivatives has been explored. This process facilitates the synthesis of polyfunctionalized arylated thiophenes, which are important in the development of complex organic compounds (Beydoun & Doucet, 2011).
4. Synthesis and Application in Various Fields
2-Acetyl thiophene, closely related to this compound, has been synthesized through Friedel-Craft and Cross-Coupling reactions. Its applications span across medicine, chemistry, and food industries, highlighting the versatility of thiophene derivatives (Jin-jiu, 2006).
5. Synthesis of Novel Compounds for Cytotoxicity Assay
A novel thiophene-containing compound was synthesized and characterized, showcasing the potential of thiophene derivatives in pharmaceutical applications, particularly in the development of anticancer agents (Mabkhot et al., 2016).
6. Quantum Computational and Spectroscopic Studies
Quantum computational and spectroscopic studies of 2-acetylthiophene and its derivatives provide insights into the electronic and structural properties of these compounds. Such research is crucial for the development of materials with specific optical and electronic characteristics (Rahuman et al., 2020).
Properties
IUPAC Name |
1-(4-chlorothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKESGQASARHBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455322 | |
Record name | 2-ACETYL-4-CHLOROTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34730-20-6 | |
Record name | 2-ACETYL-4-CHLOROTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34730-20-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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